molecular formula C18H24N2O5 B2504924 Z-Val-pro-OH CAS No. 53331-43-4

Z-Val-pro-OH

Cat. No.: B2504924
CAS No.: 53331-43-4
M. Wt: 348.399
InChI Key: GPECCBYSVGSBBG-GJZGRUSLSA-N
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Description

It is a white to off-white solid with a molecular weight of 348.4 g/mol . This compound is often utilized in the field of organic chemistry for the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-pro-OH typically involves the protection of amino acids followed by coupling reactions. One common method involves the use of N-tert-butoxycarbonylation of amino acids. For instance, L-phenylalanine can be reacted with di-tert-butyl dicarbonate in the presence of sodium hydroxide and tert-butyl alcohol to form N-tert-butoxycarbonyl-L-phenylalanine . This intermediate can then be coupled with other amino acids using reagents like diphenyl phosphorazidate (DPPA) to form the desired peptide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reagents and solvents used are of high purity to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Z-Val-pro-OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Z-Val-pro-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Z-Val-pro-OH involves its role as a building block in peptide synthesis. It interacts with other amino acids through peptide bonds, forming larger peptide chains. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-1-[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPECCBYSVGSBBG-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
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Synthesis routes and methods II

Procedure details

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CC(C)C(NC(=O)OCc1ccccc1)C(=O)N1CCCC1C(=O)OC(C)(C)C
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